3-Ethoxy-2-nitropyridine
Overview
Description
3-Ethoxy-2-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a nitro group at the second position on the pyridine ring. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Mechanism of Action
is a type of organic compound known as a nitropyridine . Nitropyridines are aromatic compounds containing a pyridine ring which bears a nitro group. The ethoxy group in 3-Ethoxy-2-nitropyridine refers to an ether functional group consisting of an oxygen atom connected to two alkyl or aryl groups, one of which is a hydrogen atom, and the other is a carbon atom .
Nitropyridines are often used in the synthesis of pharmaceuticals and other biologically active compounds. They can act as building blocks in the synthesis of larger, more complex molecules . The nitro group can participate in various reactions that can change the molecule’s properties and biological activity. For example, it can be reduced to an amino group, which can then react with other compounds to form new bonds .
The ethoxy group can also influence the compound’s properties and reactivity. For example, it can increase the compound’s solubility in organic solvents, which can affect its distribution and elimination in the body .
The exact targets, mode of action, and biochemical pathways affected by this compound would depend on the specific context in which it is used, such as the type of cells or organisms it is exposed to, and the presence of other compounds that it might interact with .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on various factors. These could include its chemical properties, the route of administration, and the individual’s physiological characteristics .
The compound’s action can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect its stability, reactivity, and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-nitropyridine typically involves the nitration of 3-ethoxypyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the second position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure higher yields and better control over reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with ammonia can lead to the formation of 3-amino-2-nitropyridine.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.
Substitution: Ammonia, other nucleophiles under suitable conditions.
Major Products:
Reduction: 3-Ethoxy-2-aminopyridine.
Substitution: 3-Amino-2-nitropyridine and other substituted derivatives.
Scientific Research Applications
3-Ethoxy-2-nitropyridine finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxy-2-nitropyridine: Similar structure with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-nitropyridine: Nitro group at the fourth position instead of the second position.
2-Ethoxy-3-nitropyridine: Ethoxy and nitro groups swapped positions.
Uniqueness: 3-Ethoxy-2-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both an ethoxy and a nitro group on the pyridine ring provides a distinct set of chemical properties that can be exploited in various synthetic applications.
Properties
IUPAC Name |
3-ethoxy-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5-8-7(6)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVIQNYYGPESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224855 | |
Record name | Pyridine, 3-ethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74037-50-6 | |
Record name | 3-Ethoxy-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74037-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-ethoxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-ethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxy-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent influence the reactivity of 3-ethoxy-2-nitropyridine with ammonia?
A1: The research paper [] demonstrates that this compound reacts with ammonia, undergoing a substitution reaction. The study found that solvents with higher polarity, like water, significantly accelerate this substitution process compared to less polar solvents like ethanol. This effect is especially pronounced when the substitution occurs at positions ortho or para to the nitro group on the pyridine ring. []
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